4-(3,5-Dimethyl-1H-pyrazol-4-ylmethyl)-phenylamine
Overview
Description
4-(3,5-Dimethyl-1H-pyrazol-4-ylmethyl)-phenylamine is a compound that features a pyrazole ring substituted with a dimethyl group and an aniline moiety. Pyrazole derivatives are known for their diverse applications in medicinal chemistry, agrochemicals, and materials science due to their unique structural properties and biological activities .
Mechanism of Action
Target of Action
The primary targets of 4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]aniline, also known as 4-(3,5-Dimethyl-1H-pyrazol-4-ylmethyl)-phenylamine, are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively .
Mode of Action
The compound interacts with its targets by inhibiting their growth and proliferation . A molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
It is known that pyrazole-bearing compounds, which include 4-[(3,5-dimethyl-1h-pyrazol-4-yl)methyl]aniline, have diverse pharmacological effects .
Pharmacokinetics
The compound’s effectiveness against leishmania aethiopica and plasmodium berghei suggests that it has sufficient bioavailability to exert its antileishmanial and antimalarial effects .
Result of Action
The compound displays superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, the target compounds elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
Biochemical Analysis
Biochemical Properties
4-[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]aniline plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with copper complexes, which are crucial in catalytic activities . The nature of these interactions often involves coordination with metal ions, which can influence the compound’s reactivity and stability.
Cellular Effects
The effects of 4-[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]aniline on various cell types and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been noted for its potential neurotoxic effects, impacting acetylcholinesterase activity and malondialdehyde levels in brain cells . Such interactions can lead to changes in cellular behavior and overall cell health.
Molecular Mechanism
At the molecular level, 4-[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]aniline exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with metal ions can result in the formation of stable complexes that modulate enzyme activity . Additionally, changes in gene expression can occur due to the compound’s influence on transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]aniline can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but can degrade over time, leading to altered biochemical properties . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular health.
Dosage Effects in Animal Models
The effects of 4-[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]aniline vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antioxidant properties. At higher doses, it can lead to toxic or adverse effects. For instance, studies have shown that high doses of pyrazole derivatives can cause neurotoxicity and oxidative stress in animal models . Understanding the dosage threshold is crucial for determining the compound’s safe and effective use.
Metabolic Pathways
4-[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]aniline is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound’s metabolic flux can influence the levels of various metabolites, impacting overall cellular metabolism . Additionally, its interaction with specific enzymes can modulate metabolic pathways, leading to changes in cellular energy production and utilization.
Transport and Distribution
The transport and distribution of 4-[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]aniline within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for predicting the compound’s bioavailability and therapeutic potential.
Subcellular Localization
4-[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]aniline exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dimethyl-1H-pyrazol-4-ylmethyl)-phenylamine typically involves the cyclization of hydrazines with 1,3-diketones or their equivalents. One common method is the reaction of 3,5-dimethyl-1H-pyrazole with benzyl chloride under basic conditions to introduce the aniline moiety . The reaction is usually carried out in a polar solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of pyrazole derivatives often employs continuous flow reactors to ensure consistent product quality and yield. The use of catalysts, such as transition metals or organocatalysts, can enhance the efficiency of the synthesis . Additionally, green chemistry approaches, including microwave-assisted synthesis and solvent-free reactions, are gaining popularity for their environmental benefits .
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Dimethyl-1H-pyrazol-4-ylmethyl)-phenylamine undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products
Oxidation: Pyrazole oxides.
Reduction: Amino derivatives.
Substitution: Halogenated pyrazoles.
Scientific Research Applications
4-(3,5-Dimethyl-1H-pyrazol-4-ylmethyl)-phenylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its antileishmanial and antimalarial activities.
Industry: Utilized in the development of new materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine: Known for its energetic properties and used in explosives.
Hydrazine-coupled pyrazoles: Exhibits potent antileishmanial and antimalarial activities.
Uniqueness
4-(3,5-Dimethyl-1H-pyrazol-4-ylmethyl)-phenylamine stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. This makes it a valuable scaffold for the development of new drugs and materials with tailored properties .
Properties
IUPAC Name |
4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-8-12(9(2)15-14-8)7-10-3-5-11(13)6-4-10/h3-6H,7,13H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRJBRDIARLROID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90359039 | |
Record name | 4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90359039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1030378-93-8 | |
Record name | 4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90359039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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